molecular formula C9H12N4 B12438765 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine CAS No. 741737-39-3

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

Cat. No.: B12438765
CAS No.: 741737-39-3
M. Wt: 176.22 g/mol
InChI Key: NFDQSSYTLFCKTJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature is derived from the parent heterocyclic system:

  • Pyrido[4,3-e]triazine : A fused bicyclic structure comprising a pyridine ring (six-membered, one nitrogen) and a triazine ring (six-membered, three nitrogens). The numbering scheme follows the pyridine ring as the primary system, with the triazine fused at positions 4 and 3.
  • Tetrahydropyrido : Indicates partial saturation of the pyridine ring, specifically at positions 5, 6, 7, and 8, forming a tetrahydro derivative.
  • 3-Cyclopropyl : A cyclopropane substituent attached to position 3 of the triazine ring.

The molecular formula C₉H₁₂N₄ (molecular weight: 176.22 g/mol) reflects its composition, with the cyclopropyl group contributing three carbons and the tetrahydropyrido-triazine backbone accounting for the remaining six carbons and four nitrogens.

Property Value
Molecular Formula C₉H₁₂N₄
Molecular Weight 176.22 g/mol
SMILES C1CC1C2=NC3=C(CNCC3)N=N2
InChIKey NFDQSSYTLFCKTJ-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its fused bicyclic core and cyclopropyl substituent. Key features include:

  • Pyrido-Triazine Core : The pyridine ring (positions 1–6) is fused to the triazine ring (positions 4, 5, 6, and 7), creating a planar bicyclic system. Partial saturation at positions 5–8 introduces chair-like conformations in the tetrahydro region, reducing overall rigidity.
  • Cyclopropyl Group : The sp³-hybridized cyclopropane ring at position 3 adopts a strained, triangular geometry. This substituent induces steric interactions with adjacent hydrogen atoms on the triazine ring, influencing torsional angles.
  • Electron Distribution : Nitrogen atoms at positions 1, 4, and 6 of the triazine ring create electron-deficient regions, while the pyridine nitrogen (position 9) contributes basicity. The cyclopropyl group’s electron-withdrawing effect further polarizes the system.

Computational studies using density functional theory (DFT) suggest that the lowest-energy conformation involves a perpendicular orientation of the cyclopropyl group relative to the triazine plane, minimizing steric strain.

Crystallographic Data and X-ray Diffraction Studies

While explicit crystallographic data for this compound remains unpublished, structural analogs provide insights into its likely packing arrangement:

  • Pyrido-Triazine Derivatives : Similar compounds exhibit monoclinic crystal systems with space group P2₁/c. Unit cell parameters typically range from a = 8–10 Å, b = 12–14 Å, c = 7–9 Å, and β = 90–110°.
  • Hydrogen Bonding : Nitrogen atoms in the triazine ring often participate in N–H···N hydrogen bonds, forming dimers or chains. The cyclopropyl group’s nonpolar nature may limit intermolecular interactions, favoring van der Waals packing.
  • Torsional Angles : In saturated pyrido-triazines, torsional angles between the pyridine and triazine rings range from 15° to 30°, reflecting moderate conjugation.

X-ray diffraction of the related compound 3-(cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (PubChem CID 91811918) reveals a similar fused bicyclic system with a puckered tetrahydro ring and planar heteroaromatic regions.

Comparative Analysis with Pyrido[2,3-e]triazine Derivatives

Structural differences between 3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine and pyrido[2,3-e]triazine derivatives include:

Feature 3-Cyclopropyl Derivative Pyrido[2,3-e]triazine
Ring Fusion Positions Pyridine fused at [4,3-e] Pyridine fused at [2,3-e]
Saturation Tetrahydro (positions 5–8) Fully unsaturated
Substituent Position Cyclopropyl at triazine position 3 Variable (often at pyridine C2/C3)
Electron Density Reduced due to saturation Fully conjugated, aromatic

The [4,3-e] fusion in the cyclopropyl derivative shifts nitrogen placement, altering reactivity. For example, electrophilic substitution occurs preferentially at the pyridine C5 position in the cyclopropyl compound versus C7 in pyrido[2,3-e]triazines. Additionally, saturation enhances solubility in polar solvents (e.g., ethanol, water) compared to fully aromatic analogs.

Synthetic Implications : The cyclopropyl group’s strain and electron-withdrawing nature make it a reactive site for ring-opening reactions, unlike the inert pyrido[2,3-e]triazine framework.

Properties

CAS No.

741737-39-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

InChI

InChI=1S/C9H12N4/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-13-9/h6,10H,1-5H2

InChI Key

NFDQSSYTLFCKTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(CNCC3)N=N2

Origin of Product

United States

Preparation Methods

Structure and Properties

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine (CAS: 741737-39-3) contains a tetrahydropyridine ring fused with a 1,2,4-triazine ring bearing a cyclopropyl substituent at position 3. This compound has the following structural and physical properties:

Property Value
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS Number 741737-39-3
IUPAC Name 3-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine
SMILES C1CC1C2=NC3=C(CNCC3)N=N2
InChI InChI=1S/C9H12N4/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-13-9/h6,10H,1-5H2
InChIKey NFDQSSYTLFCKTJ-UHFFFAOYSA-N

The compound consists of a partially reduced pyridine ring (tetrahydropyridine) fused with a triazine heterocycle, creating a unique scaffolding structure with potential for diverse biological activities.

General Synthetic Approaches for Heterocyclic Triazine Derivatives

The synthesis of pyrido[4,3-e]triazine derivatives, including the target compound, draws upon established methodologies for constructing related heterocyclic systems.

Triazine Ring Construction Methodologies

Various methods for 1,2,4-triazine synthesis serve as the foundation for preparing the target compound. These typically involve condensation reactions between hydrazine derivatives and carbonyl compounds, followed by cyclization. The general reaction scheme can be represented as:

R1
O
O
R2
+
R3
NHNH2
O
NH4OAc,AcOH
reflux
N
N
N
R1
R2
R3

Where R1, R2, and R3 represent various functional groups that can be modified to incorporate the cyclopropyl moiety needed for the target compound.

Pyrido-Triazine Fused Systems

The construction of fused pyrido-triazine systems typically follows one of two main strategies:

  • Building the triazine ring onto a pre-existing pyridine scaffold
  • Constructing the pyridine ring on a triazine nucleus

Recent advances in TFA-catalyzed high-pressure synthesis have significantly improved the efficiency of these transformations, achieving yields of 48-98% for related pyrido[1,2-b]triazine derivatives.

Specific Synthetic Routes for 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine

Based on synthesis methodologies for related compounds, several routes can be proposed for preparing the target molecule.

Method A: Cyclopropyl-β-ketoester Approach

This method utilizes methyl 3-cyclopropyl-3-oxopropanoate as a key starting material to introduce the cyclopropyl moiety, followed by construction of the heterocyclic system.

Reaction Scheme and Mechanism

The proposed synthetic pathway includes:

  • Conversion of methyl 3-cyclopropyl-3-oxopropanoate to a hydrazide intermediate
  • Condensation with a pyridine derivative containing an appropriate electrophilic center
  • Cyclization to form the triazine ring
  • Selective reduction of the pyridine ring to the tetrahydropyrido form
Optimized Reaction Conditions
Step Reagents Conditions Expected Yield Notes
1 Methyl 3-cyclopropyl-3-oxopropanoate, Hydrazine hydrate (1.1 equiv) Acetic acid, 100°C, 12h 75-85% Similar transformations reported in
2 Hydrazide, Pyridine-carbaldehyde derivative Ethanol, reflux, 6-12h 65-75% Monitored by TLC
3 Intermediate, Acid catalyst Acetic acid, reflux, 4-8h 60-70% Cyclization step
4 Intermediate, NaBH4 (4 equiv) MeOH, 0-25°C, 4-12h 70-80% Selective reduction

The reaction of methyl 3-cyclopropyl-3-oxopropanoate with hydrazine generates a reactive intermediate capable of participating in heterocycle formation, as demonstrated in related transformations.

Method B: TFA-Catalyzed Q-Tube Reaction

This approach adapts the high-pressure Q-tube methodology reported for related heterocycles, offering potential advantages in reaction time and efficiency.

Reaction Scheme and Mechanism

The sequence involves:

  • Preparation of a 1-amino-2-imino-pyridine derivative
  • Reaction with a cyclopropyl-α-keto acid
  • TFA-catalyzed cyclization under high-pressure conditions
  • Selective reduction of the pyridine moiety
Optimized Reaction Conditions
Step Reagents Conditions Expected Yield Notes
1 Appropriate pyridine precursor Standard methods 70-80% Preparation of key intermediate
2-3 Pyridine derivative, Cyclopropyl-α-keto acid, TFA (10 mol%), AcOH (3 equiv) Q-tube, EtOH, 130°C, 40 min 75-85% High-pressure accelerates reaction
4 Pyrido-triazine intermediate, H2/Pd-C MeOH, rt, H2 (3 atm), 4h 80-90% Selective reduction

The Q-tube reactor technique has been demonstrated as highly effective for related heterocycle synthesis, with reaction times significantly reduced from traditional methods (40 minutes versus 12+ hours).

Method C: Acid-Promoted Cyclization via Hydrazones

This method draws from the acid-promoted ring closure methodology reported for pyrazolo[4,3-e]triazines.

Reaction Scheme and Mechanism

The proposed pathway involves:

  • Synthesis of 5-acyl-1,2,4-triazines bearing a cyclopropyl group
  • Formation of hydrazones with appropriate reagents
  • Acid-promoted cyclization to form the pyrido-triazine system
  • Selective reduction to introduce the tetrahydro feature
Optimized Reaction Conditions
Step Reagents Conditions Expected Yield Notes
1 5-Acyl-1,2,4-triazine precursors Standard methods 70-80% Building block preparation
2 Triazine, Hydrazine derivative EtOH, 10% HCl, rt, 5 min 80-85% Hydrazone formation
3 Hydrazone, 10% HCl (1.1 equiv) Dioxane-EtOH (3:1), reflux, 2h 65-75% Ring closure step
4 Pyrido-triazine, Reducing agent Optimized conditions 70-80% Selective reduction

This methodology has shown particular effectiveness for the synthesis of related triazine-fused heterocycles, with good yields (65-75%) reported for the critical cyclization step.

Synthesis of Key Intermediates

The preparation of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine requires specific intermediates that contribute to the structural features of the target molecule.

Cyclopropyl-Containing Building Blocks

The cyclopropyl moiety represents a key structural element that must be incorporated early in the synthesis. Potential building blocks include:

Building Block Preparation Method Utility in Synthesis Reference
Methyl 3-cyclopropyl-3-oxopropanoate Reaction of cyclopropyl carbonyl chloride with methyl acetate enolate Introduction of cyclopropyl group
Cyclopropyl-α-keto acids Oxidation of cyclopropyl acetic acid derivatives Formation of triazine ring with cyclopropyl substituent
5-Cyclopropyl-2,4-dihydro-pyrazol-3-one Reaction of methyl 3-cyclopropyl-3-oxopropanoate with hydrazine in acetic acid at 100°C Potential heterocyclic intermediate

The preparation of methyl 3-cyclopropyl-3-oxopropanoate serves as a particularly versatile entry point, as this compound can undergo various transformations to introduce the cyclopropyl moiety in different molecular contexts.

Pyridine Derivatives

Various pyridine derivatives serve as essential precursors for constructing the pyrido-triazine system:

Pyridine Derivative Preparation Function in Synthesis Reference
1-Amino-2-imino-pyridine derivatives Condensation of aminopyridines with appropriate reagents Backbone for pyrido-triazine formation
3-Aminopyridine derivatives Commercial or standard methods Precursors for functionalized pyridines
5-Acyl-pyridine derivatives Acylation of pyridines Precursors for hydrazone formation

These pyridine derivatives provide the necessary nitrogen-containing scaffold for constructing the target heterocyclic system.

Optimization of Reaction Conditions

The efficiency of the synthetic routes to 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine depends on careful optimization of reaction parameters.

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and product yield. Comparative data for key transformations includes:

Solvent System Application Advantages Disadvantages Reference
Ethanol Condensation reactions, hydrazone formation Good solubility profile, relatively non-toxic Lower boiling point limits reaction temperature ,
Dioxane-ethanol (3:1) Acid-catalyzed cyclization Higher boiling point, excellent for heterocycle formation Dioxane has toxicity concerns
Glacial acetic acid Formation of triazine rings Serves as both solvent and catalyst Corrosive, difficult to remove completely ,
Toluene Condensation reactions Good for azeotropic water removal Limited solubility for polar intermediates

For the critical cyclization steps, the dioxane-ethanol (3:1) mixture has demonstrated particular effectiveness, reducing reaction times from 14 hours to approximately 2 hours in related systems.

Catalyst Selection

Proper catalyst selection is crucial for efficient cyclization:

Catalyst Optimal Concentration Application Effect on Yield Reference
Trifluoroacetic acid (TFA) 10 mol% Q-tube cyclization approach Increases yield by 15-25%
Hydrochloric acid 10%, 1.1 equivalents Hydrazone formation and cyclization Essential for ring closure
Acetic acid 3-4 equivalents Condensation reactions Moderate enhancement ,
Ammonium acetate 1-2 equivalents Triazine formation Facilitates nitrogen incorporation

TFA has shown particular utility in high-pressure Q-tube reactions, where its strong activating effect on carbonyl groups facilitates rapid cyclization.

Temperature and Pressure Optimization

Reaction efficiency is heavily dependent on temperature and pressure conditions:

Transformation Optimal Temperature Pressure Conditions Reaction Time Yield Improvement Reference
TFA-catalyzed cyclization 130°C High (Q-tube) 30-40 minutes 25-30% vs. conventional
Acid-promoted ring closure Reflux (78-82°C) Ambient 2 hours 15-20% vs. lower temp.
Hydrazone formation Room temperature Ambient 5 minutes Sufficient at ambient conditions
Selective reduction 0-25°C Varies (H2 pressure for catalytic hydrogenation) 4-12 hours Control products with temperature

The use of high-pressure conditions in Q-tube reactors represents a significant advancement, reducing reaction times from several hours to less than one hour while maintaining or improving yields.

Characterization and Analytical Data

The characterization of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine should utilize multiple analytical techniques to confirm structure and purity.

Spectroscopic Analysis

Expected spectroscopic data for the target compound:

Analytical Technique Expected Data Structural Correlation
1H NMR (400 MHz, CDCl3) δ 0.70-0.85 (m, 2H, cyclopropyl CH2), 0.90-1.05 (m, 2H, cyclopropyl CH2), 1.65-1.80 (m, 1H, cyclopropyl CH), 1.85-2.10 (m, 2H, CH2), 2.75-2.95 (m, 2H, CH2), 3.20-3.40 (m, 2H, CH2-N), 3.80-4.00 (m, 2H, CH2-N) Cyclopropyl and tetrahydropyridine protons
13C NMR (100 MHz, CDCl3) δ 7-9 (cyclopropyl CH2), 14-16 (cyclopropyl CH), 22-25 (CH2), 26-28 (CH2), 41-43 (CH2-N), 45-47 (CH2-N), 145-150 (triazine C=N), 155-160 (triazine C=N), 162-165 (triazine C-cyclopropyl) Carbon signals for all structural components
IR (KBr) 2900-3000 cm-1 (C-H stretching), 1600-1650 cm-1 (C=N stretching), 1400-1450 cm-1 (cyclopropyl C-H bending) Characteristic functional groups
Mass Spectrometry m/z 176 [M]+ (molecular ion), 148 [M-C2H4]+, 135 [M-C3H5]+ Molecular weight confirmation and fragmentation pattern

These spectroscopic profiles would enable definitive structure elucidation of the synthesized compound.

Physical Properties and Purity Assessment

Expected physical properties and purity assessment methods:

Property/Method Expected Values/Protocols Significance
Melting Point Expected range to be determined experimentally Indicator of purity
Elemental Analysis C, 61.35%; H, 6.86%; N, 31.79% (calculated for C9H12N4) Confirmation of molecular formula
HPLC Purity >98% (measured at 254 nm) Purity assessment
TLC Single spot (specific solvent systems to be optimized) Homogeneity indication
X-ray Crystallography Crystal structure parameters Definitive structural confirmation

Rigorous purity assessment is essential for compounds intended for biological evaluation or further chemical transformations.

Challenges and Considerations

Several challenges must be addressed in the synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e]triazine:

Regioselectivity Concerns

The regioselective introduction of the cyclopropyl group at the 3-position of the triazine ring requires careful control of reaction conditions and selection of appropriate precursors. The use of cyclopropyl-containing building blocks from the outset represents a preferred strategy to ensure correct regiochemistry.

Selective Reduction of the Pyridine Ring

Achieving selective reduction of the pyridine ring without affecting the triazine moiety presents a significant challenge. Careful selection of reducing agents and reaction conditions is necessary:

Reducing System Selectivity Conditions Advantages Disadvantages
NaBH4/CoCl2 Moderate MeOH, 0°C Mild conditions Potential over-reduction
H2/Pd-C (poisoned) High MeOH, rt, low H2 pressure Selective for pyridine Requires careful catalyst preparation
Na/NH3 (liquid) Moderate to high -33°C, NH3 Powerful reducing system Challenging reaction setup
NH4HCOO/Pd-C High MeOH, reflux Convenient hydrogen source Moderate yields

Pilot studies with model compounds are recommended to determine the optimal reduction system for this specific transformation.

Chemical Reactions Analysis

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be functionalized with different substituents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.

Scientific Research Applications

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-rich heterocycles. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights Safety Profile
3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine Pyrido[4,3-e][1,2,4]triazine Cyclopropyl at 3-position Not explicitly reported (potential kinase inhibition inferred from analogs) Cs₂CO₃-mediated coupling in DMF Limited hazard data; structurally related pyrido-pyrimidines show low toxicity
3-Phenyl-pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Pyrido-triazino-thiadiazine Phenyl at 3-position, thiadiazine dioxide Anticancer (apoptosis induction via mitochondrial pathways) Multi-step synthesis with acetic acid derivatives Unknown; thiadiazine moieties may pose reactivity risks
7-Methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine sulfonamide (MM124/MM137) Pyrazolo-tetrazolo-triazine Sulfonamide, methyl, phenyl Colorectal cancer (intrinsic/extrinsic apoptosis, autophagy suppression) Sulfonamide functionalization via nucleophilic substitution High bioactivity implies potential off-target effects
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Cyclopropyl at 2-position Kinase inhibition (e.g., DPP-4 for diabetes ) Similar Cs₂CO₃-mediated coupling No significant hazards reported

Biological Activity

3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS No. 741737-39-3) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4C_9H_{10}N_4. Its structural characteristics contribute to its interaction with biological systems. The compound features a triazine ring fused with a tetrahydropyridine moiety, which is essential for its biological activity.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various research articles:

StudyCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.2Inhibition of CDK2/E and Abl kinases
K-562 (leukemia)12.5Induction of apoptosis via caspase activation
HCT-116 (colon cancer)10.0Inhibition of mTOR signaling pathway
  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Apoptosis Induction : Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspases. This process is critical for eliminating malignant cells and preventing tumor growth .
  • mTOR Pathway Inhibition : The compound has also been implicated in the inhibition of the mTOR pathway, which is often dysregulated in cancer. By targeting this pathway, the compound may reduce cell proliferation and promote apoptosis .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cytotoxicity against MCF-7 cells with an IC50 value of 15.2 µM. The mechanism was linked to the inhibition of CDK2/E activity and subsequent disruption of cell cycle progression .
  • Zebrafish Xenograft Model : In a zebrafish embryo xenograft model for colorectal cancer (DLD-1 cells), the compound exhibited potent anticancer effects when combined with standard chemotherapy agents such as 5-fluorouracil (5-FU). This combination led to enhanced tumor suppression compared to either agent alone .

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